6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde is a complex organic compound that features a dihydroisoquinoline moiety fused with a nicotinaldehyde structure
Preparation Methods
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction involves the cyclization of β-phenylethylamines with nitriles in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The nicotinaldehyde moiety can be introduced through subsequent formylation reactions.
Chemical Reactions Analysis
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Scientific Research Applications
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into hydrophobic pockets within proteins, stabilizing its interaction through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde can be compared with other dihydroisoquinoline derivatives such as:
6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one: This compound is also studied for its enzyme inhibitory properties but differs in its sulfonyl and benzoxazole groups, which confer different chemical reactivity and biological activity.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibition of aldo-keto reductase AKR1C3, this compound has a different functional group arrangement that affects its binding affinity and specificity.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H16N2O/c1-12-8-16(17-9-15(12)11-19)18-7-6-13-4-2-3-5-14(13)10-18/h2-5,8-9,11H,6-7,10H2,1H3 |
InChI Key |
RXALAVTTYXYKES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.